Cabazitaxel

Catalog No.
S548457
CAS No.
183133-96-2
M.F
C45H57NO14
M. Wt
835.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cabazitaxel

CAS Number

183133-96-2

Product Name

Cabazitaxel

IUPAC Name

[(1S,3R,4S,9S,10S,12R)-4-acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C45H57NO14

Molecular Weight

835.9 g/mol

InChI

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28?,29-,30?,32?,33?,34+,35-,37?,43+,44-,45+/m0/s1

InChI Key

BMQGVNUXMIRLCK-RBHPMPBISA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

XRP6258; XRP-6258; XRP 6258; TXD 258; TXD-258; TXD258; RPR116258A; axoid XRP6258; dimethoxydocetaxel US brand name: Jevtana.

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](CC4[C@]([C@H]3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Description

The exact mass of the compound Cabazitaxel is 835.37791 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 761432. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids - Supplementary Records. It belongs to the ontological category of tetracyclic diterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Cabazitaxel disrupts cell division by promoting the assembly of microtubules, essential components of the cellular skeleton. By stabilizing these microtubules, cabazitaxel prevents them from breaking down during cell division, ultimately leading to cell death National Cancer Institute, [Cabazitaxel (Abraxane®): )].

Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

One of the most established applications of cabazitaxel is in the treatment of mCRPC, a later stage of prostate cancer that no longer responds to hormone therapy. Clinical trials, including the phase III TAX 327 trial (ClinicalTrials.gov Identifier: NCT00335838), have demonstrated cabazitaxel's efficacy in extending overall survival in patients with mCRPC who have previously been treated with docetaxel (another taxane chemotherapy drug) De Bono JS, et al., "Cabazitaxel compared with mitoxantrone in metastatic castration-resistant prostate cancer: a randomised double-blind phase III trial," Lancet. 2010 Jan 30;375(9717):1154-66. [PubMed: )].

Research on Efficacy in Other Cancers

Cabazitaxel's potential extends beyond mCRPC. Ongoing research is exploring its effectiveness in treating other cancers, including:

  • Triple-negative breast cancer (TNBC): Studies are investigating cabazitaxel's use in combination with other therapies for TNBC, an aggressive form of breast cancer lacking the three most common hormone receptors Zhang Y, et al., "Cabazitaxel combined with nab-paclitaxel for patients with metastatic triple-negative breast cancer previously treated with anthracycline and taxane: a multicenter, open-label, phase II trial," J Clin Oncol. 2020 Feb 10;38(4):348-358. [PubMed: )]
  • Non-small cell lung cancer (NSCLC): Research is underway to determine cabazitaxel's efficacy, alone or in combination with other drugs, for treating advanced NSCLC Klä¨mpfer K, et al., "Cabazitaxel in Advanced Non-Small-Cell Lung Cancer: A Review of the Literature," J Thorac Oncol. 2014 Dec;9(12):1582-90. [PubMed: )]

Cabazitaxel is a semi-synthetic derivative of the natural taxoid, originally isolated from the bark of the Western Yew tree (Taxus breviflora). It is classified as an antineoplastic agent and is primarily used in the treatment of castration-resistant metastatic prostate cancer, particularly in patients who have previously failed docetaxel therapy. The compound has a complex diterpenoid structure characterized by an 8-membered taxane ring, with the chemical formula C45H57NO14C_{45}H_{57}NO_{14} and a molecular weight of approximately 835.93 g/mol . Cabazitaxel works by binding to microtubules, stabilizing them, and preventing their disassembly, which inhibits cell division and promotes apoptosis in rapidly dividing cancer cells .

Cabazitaxel acts as a microtubule inhibitor, a mechanism shared by other taxanes. Microtubules are essential components of the cell cytoskeleton, playing a critical role in cell division. Cabazitaxel binds to tubulin, the building block of microtubules, preventing their disassembly during mitosis (cell division) []. This disrupts cell cycle progression and leads to cancer cell death.

Studies suggest that cabazitaxel exhibits a unique binding mode to tubulin compared to other taxanes, potentially contributing to its effectiveness against taxane-resistant cancers [].

Cabazitaxel undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which account for 80-90% of its metabolic processing. This metabolism leads to the formation of several metabolites, some of which retain biological activity. The main metabolic pathway involves O-demethylation, resulting in three active metabolites: docetaxel, RPR112698, and RPR123142 . The elimination of cabazitaxel occurs predominantly through fecal excretion (approximately 76% of the administered dose) with minimal renal excretion (about 3.7%) .

Cabazitaxel exhibits potent biological activity through its mechanism of action as a microtubule stabilizer. By binding to the beta-tubulin subunit of microtubules, it promotes polymerization and inhibits disassembly, leading to the stabilization of microtubules during mitosis. This action effectively blocks cellular functions necessary for tumor proliferation and induces apoptosis in cancer cells . Additionally, cabazitaxel is noted for its effectiveness against docetaxel-resistant tumors, making it a valuable option for patients with advanced prostate cancer .

The synthesis of cabazitaxel involves semi-synthetic processes starting from natural taxoids extracted from yew needles. The chemical structure is modified to enhance its efficacy and reduce resistance seen with other taxanes like docetaxel. The synthesis typically includes steps such as acetylation and benzoate formation to achieve the final active compound . The complexity of its structure necessitates careful control during synthesis to ensure purity and potency.

Cabazitaxel is primarily utilized in oncology for treating metastatic prostate cancer that is resistant to hormone therapy and has progressed after docetaxel treatment. It is administered intravenously in combination with oral prednisolone. Clinical studies have demonstrated that cabazitaxel can prolong survival in patients with this condition . Due to its mechanism of action, it may also be explored for use in other malignancies that exhibit similar resistance patterns.

Cabazitaxel is known to interact with various drugs due to its metabolism by CYP3A enzymes. Strong inhibitors or inducers of these enzymes can significantly affect cabazitaxel plasma concentrations, potentially leading to increased toxicity or reduced efficacy. Notably, cabazitaxel also acts as an inhibitor of P-glycoprotein and breast cancer resistance protein, which may influence the pharmacokinetics of co-administered drugs that are substrates for these transporters . Patients receiving cabazitaxel should be monitored closely for potential drug-drug interactions.

Cabazitaxel belongs to the taxane class of chemotherapeutic agents, which includes other well-known compounds such as:

  • Docetaxel: Used primarily for breast and lung cancers; it has similar mechanisms but is less effective against docetaxel-resistant tumors.
  • Paclitaxel: Commonly used for ovarian and breast cancers; it shares a similar mechanism but has different pharmacokinetic properties.

Comparison Table

CompoundMechanism of ActionPrimary UsesResistance Profile
CabazitaxelStabilizes microtubulesProstate cancerEffective against docetaxel-resistant tumors
DocetaxelStabilizes microtubulesBreast, lung cancersLess effective against resistant tumors
PaclitaxelStabilizes microtubulesOvarian, breast cancersSimilar resistance issues

Cabazitaxel's unique profile lies in its ability to effectively target tumors that have developed resistance to docetaxel while maintaining a favorable safety profile compared to its predecessors .

Extraction from Taxus Species

Cabazitaxel synthesis begins with the extraction of key precursor compounds from various Taxus species [1] [2]. The primary starting material, 10-deacetylbaccatin III (10-DAB), is extracted from the needles of different yew tree species, with Taxus mairei (Chinese yew) being the most commonly utilized source [2] [3]. The extraction process involves methanolic or aqueous-methanolic extraction procedures, achieving extraction efficiencies ranging from 80-95% depending on the species and methodology employed [4].

Taxus mairei contains the highest concentration of 10-DAB at 0.1-0.3% dry weight, making it the preferred source for commercial cabazitaxel production [2] [5]. Other species such as Taxus baccata (European yew) and Taxus chinensis also serve as viable sources, though with lower precursor concentrations of 0.05-0.15% and 0.08-0.20% dry weight respectively [4]. The extraction methodology typically employs selective solvent systems that maximize the recovery of taxoid precursors while minimizing the co-extraction of interfering compounds [6].

Modern extraction techniques have incorporated supercritical carbon dioxide extraction for certain Taxus species, particularly Taxus canadensis, achieving extraction efficiencies of 90-98% [7]. This method offers environmental advantages through reduced organic solvent consumption and improved selectivity for target compounds [7]. The extracted material undergoes subsequent purification steps including centrifugal partition chromatography to isolate pure 10-DAB precursor [4].

10-Deacetylbaccatin III (10-DAB) Precursor Route

The 10-DAB precursor route represents the most established semi-synthetic pathway for cabazitaxel production [1] [8]. This methodology involves a five-step synthetic sequence that has been optimized to achieve overall yields of 32% [8] [9]. The process begins with the protection of hydroxyl groups at the C-7 and C-10 positions using trichloroethoxycarbonyl (TROC) protecting groups [1] [10].

The protected 10-DAB intermediate undergoes selective acylation at the C-13 position through coupling with a phenylisoserine side-chain precursor, specifically a beta-lactam derivative protected with suitable hydroxyl protecting groups at the 2'-position [1] [10]. This condensation reaction utilizes established methodologies that have been extensively documented in the literature and can achieve yields of 60-80% for the side-chain coupling step [1].

Following side-chain attachment, the protected intermediate undergoes simultaneous deprotection at the C-7 and C-10 positions using a zinc powder and Lewis acid system, typically ammonium chloride or magnesium chloride [11] [12]. This deprotection method represents a significant improvement over traditional acetic acid-based approaches, offering yields of 75-85% while reducing environmental impact [11] [12]. The deprotected intermediate is then subjected to selective methylation at both the C-7 and C-10 positions using methyl iodide and sodium hydride in dimethylformamide at 0°C [13].

9-Dihydro-13-acetylbaccatin III (9-DHB) Precursor Route

An alternative semi-synthetic pathway utilizes 9-dihydro-13-acetylbaccatin III (9-DHB) as the starting material, primarily sourced from Taxus canadensis (Canadian yew) [1] [14]. This precursor is particularly abundant in Canadian yew, with concentrations reaching 0.1-0.5% dry weight [15]. The 9-DHB route offers strategic advantages in certain geographical regions where Taxus canadensis is more readily available than other yew species [14].

The 9-DHB synthetic pathway requires initial protection of the C-7 position with methoxy groups, followed by selective deacetylation at both C-10 and C-13 positions [1] [10]. This dual deacetylation can be accomplished using nucleophilic weak bases such as N,N-dimethylethylenediamine, achieving selective removal of acetyl groups while preserving other functional groups [14]. The resulting 7-methoxy-10,13-deacetyl-9-DHB intermediate undergoes oxidation at the C-9 position to introduce the required ketone functionality [10].

The oxidation step represents a critical transformation in the 9-DHB pathway, converting the secondary alcohol at C-9 to the corresponding ketone to generate the 7-methoxy-10-DAB equivalent [10]. This oxidation can be accomplished using various oxidizing agents, with careful control of reaction conditions to prevent over-oxidation or side reactions [14]. The subsequent steps mirror those of the conventional 10-DAB pathway, including side-chain coupling, selective methylation at C-10, and final deprotection to yield cabazitaxel [10].

Traditional Synthetic Methods

Multi-Step Approaches and Their Limitations

Traditional synthetic approaches to cabazitaxel typically involve 8-10 synthetic steps, resulting in significantly lower overall yields of 15-20% [2]. These conventional methodologies rely heavily on sequential protection and deprotection strategies that introduce complexity and reduce efficiency [2]. The traditional approach begins with extensive protection of multiple hydroxyl groups using various protecting group strategies, followed by selective functionalization and subsequent deprotection steps [16].

One major limitation of traditional methods involves the use of acetic acid for deprotection reactions, which leads to partial deprotection of undesired protecting groups and formation of side products [11] [12]. This non-selective deprotection reduces yields and complicates purification procedures, requiring additional chromatographic separations [11]. Additionally, traditional methods often employ hazardous reagents and solvents that pose environmental and safety concerns during large-scale production [17].

The multi-step nature of traditional approaches also introduces cumulative yield losses at each transformation, resulting in poor atom economy and increased waste generation [2]. Each protection and deprotection cycle typically proceeds with 70-85% efficiency, leading to substantial overall yield reduction when multiple cycles are required [2]. Furthermore, the complexity of traditional synthetic schemes increases the potential for side reactions and formation of impurities that must be removed through extensive purification procedures [18].

Yield Optimization Challenges

Yield optimization in traditional cabazitaxel synthesis faces several fundamental challenges related to the inherent reactivity patterns of taxoid intermediates [2] [8]. The presence of multiple hydroxyl groups with similar reactivity profiles creates difficulties in achieving selective transformations without extensive protecting group manipulations [1]. This selectivity challenge is particularly pronounced during methylation reactions, where over-methylation or methylation of undesired positions can occur [13].

Temperature control represents another critical challenge in yield optimization, as many taxoid intermediates are thermally labile and prone to degradation at elevated temperatures [8]. The requirement for low-temperature conditions (typically 0°C to -20°C) during key transformations limits reaction rates and can lead to incomplete conversions [9]. Additionally, the sensitivity of intermediates to moisture and oxygen necessitates rigorous exclusion of air and water, adding complexity to reaction setup and monitoring [12].

Purification challenges further impact yield optimization, as taxoid compounds often exhibit similar chromatographic behavior, making separation of desired products from side products difficult [18]. Traditional purification methods such as silica gel chromatography can lead to product decomposition due to the acidic nature of silica, requiring the use of specialized chromatographic conditions or alternative purification strategies [18]. The cumulative effect of these challenges results in the poor overall yields characteristic of traditional synthetic approaches [2].

Advanced Synthetic Strategies

Novel Five-Step Synthesis from 10-DAB

Recent advances have led to the development of a novel five-step synthesis from 10-DAB that achieves significantly improved efficiency with overall yields of 32% [8] [9]. This streamlined approach eliminates several protection and deprotection cycles present in traditional methods while maintaining high selectivity for desired transformations [8]. The strategy employs a carefully orchestrated sequence of reactions designed to minimize side product formation and maximize atom economy [9].

The novel five-step approach begins with simultaneous protection of C-7 and C-10 hydroxyl groups using trichloroethoxycarbonyl (TROC) chemistry, which provides stable intermediates that can be readily purified by crystallization [1] [12]. This protection strategy offers advantages over traditional silyl-based protecting groups through improved stability and easier handling during subsequent transformations [11]. The protected intermediate maintains structural integrity under the reaction conditions required for side-chain coupling [1].

The final steps involve a novel deprotection protocol using zinc powder and Lewis acid catalysis, followed by selective methylation using methyl iodide and sodium hydride under carefully controlled conditions [12] [13]. This sequence has been optimized to minimize side reactions and provide a robust, scalable synthesis suitable for commercial production [8] [9].

Protection-Deprotection Methodologies

Advanced protection-deprotection strategies have revolutionized cabazitaxel synthesis through the introduction of orthogonal protecting group systems [1] [11]. The use of trichloroethoxycarbonyl (TROC) protecting groups represents a significant advancement, offering superior stability compared to traditional acetyl or silyl protecting groups [11] [12]. TROC groups can be selectively removed using zinc powder and Lewis acid catalysis under mild conditions, avoiding the harsh acidic conditions required for traditional deprotection methods [12].

The TROC protection system enables simultaneous protection of multiple hydroxyl groups while providing differentiated reactivity for selective deprotection [11]. This orthogonality allows for stepwise revelation of functional groups as required for subsequent transformations [1]. The protecting groups remain stable under the basic conditions used for methylation reactions while being readily removable under reductive conditions [12].

Alternative protecting group strategies have been developed using triethylsilyl (TES) and tert-butyldimethylsilyl (TBS) groups for specific applications [1] [11]. These silyl-based protecting groups offer complementary reactivity profiles and can be removed using fluoride-based reagents such as tetrabutylammonium fluoride (TBAF) or hydrogen fluoride [11]. The choice of protecting group system depends on the specific synthetic sequence and the compatibility with other reaction conditions [1].

The development of protection-deprotection methodologies has also focused on minimizing the number of protection and deprotection cycles required [11] [12]. Advanced strategies employ protecting groups that can remain in place through multiple synthetic transformations, reducing the overall number of steps and improving efficiency [1]. These approaches have contributed significantly to the improved yields achieved in modern cabazitaxel synthesis [8].

Selective Methylation Techniques

Selective methylation represents one of the most critical transformations in cabazitaxel synthesis, as it differentiates the final product from docetaxel through the introduction of methoxy groups at C-7 and C-10 positions [19] [13]. Advanced methylation techniques have been developed to achieve high selectivity for these positions while avoiding methylation of other hydroxyl groups present in the molecule [13]. The most successful approach employs methyl iodide as the methylating agent in combination with sodium hydride as the base in dimethylformamide solvent [13].

The methylation reaction requires careful control of temperature, typically maintained at 0°C to prevent side reactions and over-methylation [13]. The reaction proceeds through an SN2 mechanism, with the alkoxide nucleophile generated by deprotonation of the hydroxyl groups attacking methyl iodide [13]. Stoichiometric control is critical, as excess methylating agent can lead to methylation of undesired positions or formation of dimethyl sulfate-like side products [13].

Recent developments have explored alternative methylating agents such as dimethyl sulfate, which can provide improved selectivity under certain conditions [20]. However, dimethyl sulfate presents additional safety concerns due to its toxicity, limiting its utility in large-scale production [20]. The use of methyl iodide remains the preferred approach due to its favorable balance of reactivity, selectivity, and safety profile [13].

Selective methylation techniques have also been enhanced through the development of improved reaction monitoring methods [13]. Real-time monitoring using techniques such as in-process NMR spectroscopy allows for precise control of reaction progress and immediate detection of side product formation [13]. This monitoring capability has enabled optimization of reaction conditions to maximize selectivity and yield while minimizing purification requirements [13].

Green Chemistry Approaches

Reduction of Hazardous Reagents

The implementation of green chemistry principles in cabazitaxel synthesis has focused primarily on replacing hazardous reagents with environmentally benign alternatives [17]. Traditional synthesis methods employ numerous hazardous substances including acetic acid, chlorinated solvents, and heavy metal catalysts that pose significant environmental and safety risks [17]. Modern green chemistry approaches have systematically addressed these concerns through reagent substitution and process redesign [17].

The replacement of acetic acid deprotection with zinc powder and Lewis acid systems represents a major advancement in hazardous reagent reduction [11] [12]. This substitution eliminates the need for large quantities of acetic acid waste while providing improved yields and selectivity [12]. The zinc-based system operates under milder conditions and generates less toxic byproducts that are easier to treat and dispose of safely [11].

Chlorinated solvent use has been minimized through the adoption of polar protic solvents such as alcohols and aqueous reaction media where possible [17]. These alternatives provide similar solvating properties while eliminating the environmental persistence and toxicity associated with chlorinated compounds [17]. In cases where organic solvents remain necessary, the selection has shifted toward solvents with improved environmental profiles and enhanced biodegradability [17].

Heavy metal catalyst systems have been replaced with metal-free alternatives where possible, reducing the environmental burden associated with metal waste disposal [17]. Organocatalytic systems and Lewis acid catalysts based on abundant, non-toxic metals have been implemented to maintain catalytic efficiency while improving environmental compatibility [17]. These changes have resulted in simplified waste treatment procedures and reduced regulatory compliance requirements [17].

Process Optimization for Environmental Sustainability

Process optimization for environmental sustainability in cabazitaxel synthesis has encompassed multiple aspects including solvent reduction, energy efficiency, and waste minimization [21] [17]. The development of crystallization-based purification methods has significantly reduced the reliance on chromatographic separations, which typically require large volumes of organic solvents [18] [17]. Crystallization approaches provide high-purity products while generating minimal liquid waste streams [18].

Energy optimization has been achieved through the development of room-temperature or low-temperature reaction protocols that eliminate the need for energy-intensive heating or cooling [17]. The novel five-step synthesis operates predominantly under ambient conditions, reducing energy consumption compared to traditional methods that require extreme temperature control [8] [9]. Additionally, reaction monitoring and control systems have been implemented to optimize reaction times and minimize energy waste [17].

Solvent recovery and recycling systems have been integrated into the synthetic process to minimize fresh solvent consumption and reduce waste generation [17]. These systems employ distillation and purification technologies to recover high-quality solvents suitable for reuse in subsequent synthetic cycles [17]. The implementation of solvent recycling has achieved recovery rates exceeding 85% for most solvents used in the process [17].

Water-based reaction media have been explored for certain transformations, offering the ultimate green solvent for synthetic chemistry [17]. While not applicable to all steps in cabazitaxel synthesis due to solubility limitations, aqueous reaction systems have been successfully implemented for specific transformations such as certain protection and deprotection reactions [17]. These aqueous systems eliminate organic solvent use entirely for applicable transformations while maintaining high efficiency and selectivity [17].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

835.37790549 g/mol

Monoisotopic Mass

835.37790549 g/mol

Heavy Atom Count

60

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

51F690397J

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (40%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (20%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (60%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (60%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (80%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (20%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (20%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (20%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cabazitaxel is indicated, in combination with [prednisone], for the treatment of patients with metastatic castration-resistant prostate cancer previously treated with a [docetaxel]-containing treatment regimen. In Europe and Canada, it can also be used in combination with [prednisolone].
Treatment of patients with hormone refractory metastatic prostate cancer previously treated with a docetaxel-containing regimen.
Jevtana in combination with prednisone or prednisolone is indicated for the treatment of patients with hormone-refractory metastatic prostate cancer previously treated with a docetaxel-containing regimen.
Treatment of prostate cance

Livertox Summary

Cabazitaxel is a taxane and antineoplastic agent which is currently used in the therapy of castration-resistant metastatic prostate cancer after failure of docetaxel. Therapy with cabazitaxel has been associated with a low rate of serum enzyme elevations, but has not been linked to cases of clinically apparent acute liver injury, although it can cause severe hypersensitivity infusion reactions which in some instances can be associated with acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Cabazitaxel
US Brand Name(s): Jevtana
FDA Approval: Yes
Cabazitaxel is approved to be used with prednisone to treat: Prostate cancer that has metastasized (spread to other parts of the body) in men whose cancer is castration resistant (has not responded to treatments that lower testosterone levels) and who have already been treated with chemotherapy that included docetaxel.
Cabazitaxel is also being studied in the treatment of other types of cancer.

Pharmacology

Cabaitaxel has anti-tumour properties and is effective against docetaxel-sensitive and -insensitive tumours.
Cabazitaxel is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III with potential antineoplastic activity. Cabazitaxel binds to and stabilizes tubulin, resulting in the inhibition of microtubule depolymerization and cell division, cell cycle arrest in the G2/M phase, and the inhibition of tumor cell proliferation. Unlike other taxane compounds, this agent is a poor substrate for the membrane-associated, multidrug resistance (MDR), P-glycoprotein (P-gp) efflux pump and may be useful for treating multidrug-resistant tumors. In addition, cabazitaxel penetrates the blood-brain barrier (BBB).

ATC Code

L01CD
L01CD04
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01C - Plant alkaloids and other natural products
L01CD - Taxanes
L01CD04 - Cabazitaxel

Mechanism of Action

Microtubules are cytoskeletal polymers that regulate cell shape, vesicle transport, cell signalling, and cell division. They are made up of alpha-tubulin and beta-tubulin heterodimers. Microtubules extend toward the mitotic spindle during mitosis to allow the separation and distribution of chromosomes during cell division. Cabazitaxel binds to the N-terminal amino acids of the beta-tubulin subunit and promotes microtubule polymerization while simultaneously inhibiting disassembly: this results in the stabilization of microtubules, preventing microtubule cell division. Cabazitaxel ultimately blocks mitotic and interphase cellular functions and tumour proliferation.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

183133-96-2

Absorption Distribution and Excretion

Based on the population pharmacokinetic analysis, after an intravenous dose of cabazitaxel 25 mg/m2 every three weeks, the mean Cmax in patients with metastatic prostate cancer was 226 ng/mL (CV 107%) and was reached at the end of the one-hour infusion (Tmax). The mean AUC in patients with metastatic prostate cancer was 991 ng x h/mL (CV 34%). No major deviation from the dose proportionality was observed from 10 to 30 mg/m2 in patients with advanced solid tumours.
After a one-hour intravenous infusion [14C]-cabazitaxel 25 mg/m2, approximately 80% of the administered dose was eliminated within two weeks. Cabazitaxel is mainly excreted in the feces as numerous metabolites (76% of the dose), while renal excretion of cabazitaxel and metabolites account for 3.7% of the dose (2.3% as unchanged drug in urine). Around 20 metabolites of cabazitaxel are excreted into human urine and feces.
Steady-state volume of distribution (Vss) was 4,864 L (2,643 L/m2 for a patient with a median BSA of 1.84 m2).
Based on the population pharmacokinetic analysis, cabazitaxel has a plasma clearance of 48.5 L/h (CV 39%; 26.4 L/h/m2 for a patient with a median BSA of 1.84 m2) in patients with metastatic prostate cancer.

Metabolism Metabolites

More than 95% of cabazitaxel is extensively metabolized in the liver. CYP3A4 and CYP3A5 are responsible for 80% to 90% of drug metabolism, while CYP2C8 is involved to a lesser extent. While cabazitaxel is the main circulating moiety in human plasma, seven metabolites have been detected in plasma, including three active metabolites arising from O-demethylation - [docetaxel], RPR112698, and RPR123142. The main metabolite accounts for 5% of total cabazitaxel exposure.

Wikipedia

Cabazitaxel
Vedaprofen

Biological Half Life

Following a one-hour intravenous infusion, plasma concentrations of cabazitaxel can be described by a three-compartment pharmacokinetic model with α-, β-, and γ- half-lives of four minutes, two hours, and 95 hours, respectively.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Abidi A. Cabazitaxel: A novel taxane for metastatic castration-resistant prostate cancer-current implications and future prospects. J Pharmacol Pharmacother. 2013 Oct;4(4):230-237. Review. PubMed PMID: 24250198; PubMed Central PMCID: PMC3825997.
2: Kearns B, Lloyd Jones M, Stevenson M, Littlewood C. Cabazitaxel for the second-line treatment of metastatic hormone-refractory prostate cancer: a NICE single technology appraisal. Pharmacoeconomics. 2013 Jun;31(6):479-88. doi: 10.1007/s40273-013-0050-9. Review. PubMed PMID: 23580356.
3: Keating GM. Cabazitaxel: a guide to its use in hormone-refractory metastatic prostate cancer. Drugs Aging. 2013 May;30(5):359-65. doi: 10.1007/s40266-013-0078-8. Review. PubMed PMID: 23532557.
4: Cheetham P, Petrylak DP. Tubulin-targeted agents including docetaxel and cabazitaxel. Cancer J. 2013 Jan-Feb;19(1):59-65. doi: 10.1097/PPO.0b013e3182828d38. Review. PubMed PMID: 23337758.
5: Yap TA, Pezaro CJ, de Bono JS. Cabazitaxel in metastatic castration-resistant prostate cancer. Expert Rev Anticancer Ther. 2012 Sep;12(9):1129-36. doi: 10.1586/era.12.88. Review. PubMed PMID: 23098113.
6: Malhotra M, Dhingra R, Sharma T, Deep A, Narasimhan B, Phogat P, Sharma PC. Cabazitaxel: a novel drug for hormone-refractory prostate cancer. Mini Rev Med Chem. 2013 May 1;13(6):915-20. Review. PubMed PMID: 22950608.
7: Doyle-Lindrud S. Managing side effects of the novel taxane cabazitaxel in castrate-resistant prostate cancer. Clin J Oncol Nurs. 2012 Jun 1;16(3):286-91. doi: 10.1188/12.CJON.286-291. Review. PubMed PMID: 22641321.
8: Pean E, Demolis P, Moreau A, Hemmings RJ, O'Connor D, Brown D, Shepard T, Abadie E, Pignatti F. The European Medicines Agency review of cabazitaxel (Jevtana®) for the treatment of hormone-refractory metastatic prostate cancer: summary of the scientific assessment of the committee for medicinal products for human use. Oncologist. 2012;17(4):543-9. doi: 10.1634/theoncologist.2011-0364. Epub 2012 Apr 3. Review. PubMed PMID: 22477727; PubMed Central PMCID: PMC3336839.
9: Villanueva C, Bazan F, Kim S, Demarchi M, Chaigneau L, Thiery-Vuillemin A, Nguyen T, Cals L, Dobi E, Pivot X. Cabazitaxel: a novel microtubule inhibitor. Drugs. 2011 Jul 9;71(10):1251-8. doi: 10.2165/11591390-000000000-00000. Review. Erratum in: Drugs. 2011 Sep 10;71(13):1720. PubMed PMID: 21770474.
10: Paller CJ, Antonarakis ES. Cabazitaxel: a novel second-line treatment for metastatic castration-resistant prostate cancer. Drug Des Devel Ther. 2011 Mar 10;5:117-24. doi: 10.2147/DDDT.S13029. Review. Erratum in: Drug Des Devel Ther. 2011;5:183. PubMed PMID: 21448449; PubMed Central PMCID: PMC3063116.

Explore Compound Types